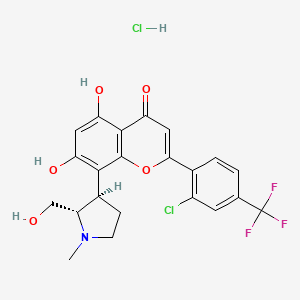

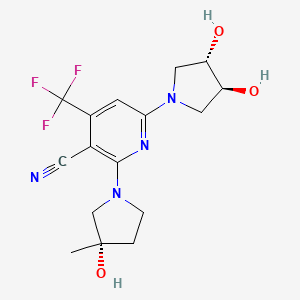

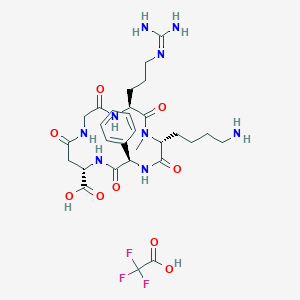

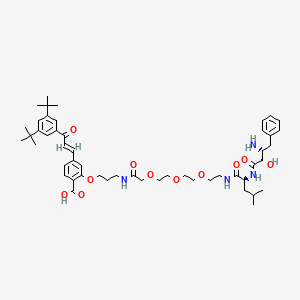

![molecular formula C14H27F3N6O5 B8087055 (2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B8087055.png)

(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H-Arg-Lys-OH (TFA) ist ein Dipeptid, das aus L-Arginin- und L-Lysinresten gebildet wird. Es wird häufig in der wissenschaftlichen Forschung verwendet, da es biologisch aktiv ist und in verschiedenen biochemischen Prozessen eine Rolle spielt. Die Verbindung wird oft in Studien im Zusammenhang mit fortgeschrittenen Glykationsendprodukten (AGEs) und deren Auswirkungen auf biologische Systeme eingesetzt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von H-Arg-Lys-OH (TFA) erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS) unter Verwendung der Fmoc-(9-Fluorenylmethoxycarbonyl)-Chemie. Der Prozess umfasst die folgenden Schritte:

Kopplung: Die Aminosäuren L-Arginin und L-Lysin werden sequentiell an ein Festphasenträgerharz gekoppelt.

Entschützen: Die Fmoc-Schutzgruppe wird mit einer Base wie Piperidin entfernt.

Industrielle Produktionsmethoden

In industriellen Umgebungen folgt die Produktion von H-Arg-Lys-OH (TFA) ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft eingesetzt, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) ist üblich für die Reinigung .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg-Lys-OH (TFA) typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process includes the following steps:

Coupling: The amino acids L-arginine and L-lysine are sequentially coupled to a solid support resin.

Deprotection: The Fmoc protecting group is removed using a base such as piperidine.

Industrial Production Methods

In industrial settings, the production of H-Arg-Lys-OH (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-Arg-Lys-OH (TFA) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Aminogruppen können oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Oxide wieder in Aminogruppen umwandeln.

Substitution: Aminogruppen können an Substitutionsreaktionen mit geeigneten Elektrophilen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Natriumborhydrid oder andere Reduktionsmittel.

Substitution: Alkylhalogenide oder Acylchloride unter basischen Bedingungen.

Hauptprodukte

Oxidation: Bildung von Oxiden.

Reduktion: Regeneration von Aminogruppen.

Substitution: Bildung von substituierten Derivaten.

Wissenschaftliche Forschungsanwendungen

H-Arg-Lys-OH (TFA) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung in Peptidsynthese-Studien verwendet.

Biologie: Untersucht für seine Rolle in Protein-Protein-Wechselwirkungen und Enzymaktivität.

Medizin: Wird für sein Potenzial bei der Entwicklung von therapeutischen Wirkstoffen untersucht, die auf AGEs abzielen.

Industrie: Wird bei der Herstellung von Peptid-basierten Materialien und Hydrogelen verwendet

Wirkmechanismus

Die biologische Aktivität von H-Arg-Lys-OH (TFA) beruht hauptsächlich auf seiner Fähigkeit, Vernetzungen mit Proteinen zu bilden, was zur Bildung von fortgeschrittenen Glykationsendprodukten (AGEs) führt. Diese Vernetzungen können die mechanischen Eigenschaften von Proteinen wie Kollagen beeinflussen und die Gewebsfestigkeit und -elastizität verändern. Die Verbindung interagiert mit spezifischen molekularen Zielstrukturen, einschließlich Lysin- und Argininresten in Proteinen, und beteiligt sich an Signalwegen, die mit der Protein-Glykation zusammenhängen .

Wirkmechanismus

The biological activity of H-Arg-Lys-OH (TFA) is primarily due to its ability to form cross-links with proteins, leading to the formation of advanced glycation end products (AGEs). These cross-links can affect the mechanical properties of proteins such as collagen, influencing tissue stiffness and elasticity. The compound interacts with specific molecular targets, including lysine and arginine residues in proteins, and participates in pathways related to protein glycation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

H-Arg-Lys-OH: Die Nicht-TFA-Version der Verbindung.

H-Arg-Arg-OH: Ein Dipeptid, das aus L-Argininresten gebildet wird.

H-Lys-Lys-OH: Ein Dipeptid, das aus L-Lysinresten gebildet wird

Einzigartigkeit

H-Arg-Lys-OH (TFA) ist aufgrund seiner spezifischen Kombination aus L-Arginin- und L-Lysinresten einzigartig, die es ihm ermöglicht, einzigartige Vernetzungen zu bilden und an spezifischen biochemischen Signalwegen teilzunehmen. Das Vorhandensein von TFA verbessert seine Löslichkeit und Stabilität und macht es für bestimmte experimentelle Bedingungen besser geeignet .

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N6O3.C2HF3O2/c13-6-2-1-5-9(11(20)21)18-10(19)8(14)4-3-7-17-12(15)16;3-2(4,5)1(6)7/h8-9H,1-7,13-14H2,(H,18,19)(H,20,21)(H4,15,16,17);(H,6,7)/t8-,9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHRNGXTGITHQT-OZZZDHQUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27F3N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,6R,10R,12Z,14S,15S,17S,18S,19S)-19-benzyl-6,15-dihydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicos-12-ene-3,21-dione](/img/structure/B8086981.png)

![[3-[2,3-dimethyl-1-[3-(4-methylpiperazin-1-yl)propyl]indol-5-yl]oxyphenyl]-[4-[2-(4-fluorophenyl)ethyl]piperazin-1-yl]methanone;trihydrochloride](/img/structure/B8086988.png)

![(2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B8086991.png)

![7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B8087026.png)

![3-[1-[(Z)-4-amino-2-fluorobut-2-enyl]-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide;hydrochloride](/img/structure/B8087039.png)